5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by the presence of a fluorobenzyl group and a methoxyphenyl group attached to a pyrazolopyrazine core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the following steps:
Formation of the Pyrazolopyrazine Core: The pyrazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a methoxyphenyl boronic acid and a halogenated pyrazolopyrazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the pyrazolopyrazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrazolopyrazines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and methoxyphenyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 5-(3-methylbenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 5-(3-fluorobenzyl)-2-(2-hydroxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Uniqueness
The presence of the fluorobenzyl group in 5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-26-19-8-3-2-7-16(19)17-12-18-20(25)23(9-10-24(18)22-17)13-14-5-4-6-15(21)11-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBLOPILONENMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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